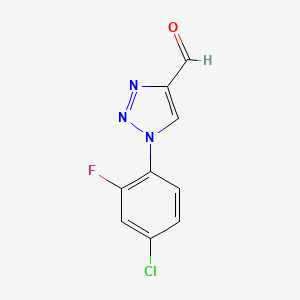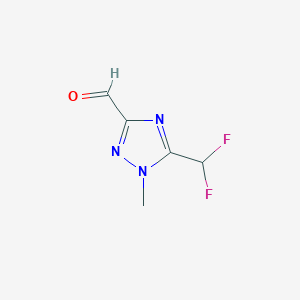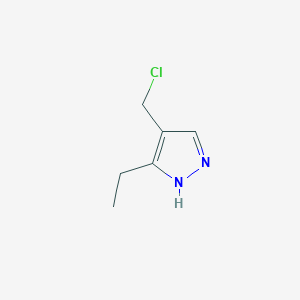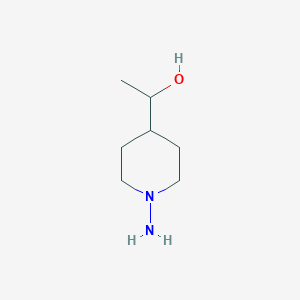
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile
Vue d'ensemble
Description
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile, also known as 4-CFPFBN, is an important synthetic intermediate used in the synthesis of a wide range of organic compounds. The compound has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile and cost-effective starting material for the synthesis of other organic compounds.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
The synthesis and functionalization of fluorinated benzonitriles, including those with chloro and fluoro substitutions on the phenyl ring, are critical in organic chemistry for creating building blocks for more complex molecules. For instance, the halogen-exchange fluorination process is a pivotal method in synthesizing difluorobenzonitriles and monofluorobenzonitriles from their chlorobenzonitrile counterparts (Suzuki & Kimura, 1991). This technique, involving potassium fluoride and tetraphenylphosphonium bromide, highlights the importance of halogen-substituted benzonitriles in developing fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals.
Material Science and Non-linear Optics
Fluorinated aromatic compounds, similar in structure to 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile, have been investigated for their potential in material sciences, particularly in non-linear optics. For example, the synthesis and characterization of novel heterocyclic compounds have been explored for their electronic properties and potential applications in non-linear optics (Murthy et al., 2017). These studies often focus on understanding the molecular stability, charge transfer, and electronic interactions within the molecules, which are essential for designing advanced optical materials.
Antioxidant Activity and Pharmaceutical Applications
The synthesis of thiazolidin-4-one derivatives using fluorobenzonitriles has demonstrated significant antioxidant activity, indicating the potential of fluorinated aromatic compounds in developing therapeutic agents (El Nezhawy et al., 2009). These findings underscore the role of fluorinated benzonitriles in synthesizing compounds with biological activity, potentially leading to new treatments for oxidative stress-related diseases.
Advanced Polymer Materials
The development of new polymeric materials utilizing fluorinated benzonitriles as building blocks has been a focus of research, aiming to create polymers with unique properties such as high thermal stability and solvent resistance. Research in this area has led to the synthesis of alternating copolyethers containing pendent cyano groups, showcasing the utility of chloro- and fluoro-substituted benzonitriles in producing high-performance materials (Mercer et al., 1994).
Propriétés
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF2N/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJNVEFLEXQGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1490660.png)







![7-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B1490675.png)


